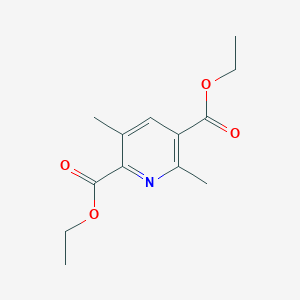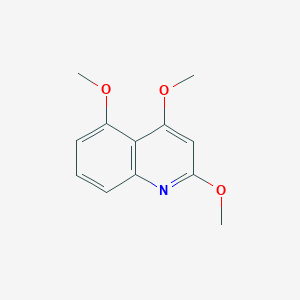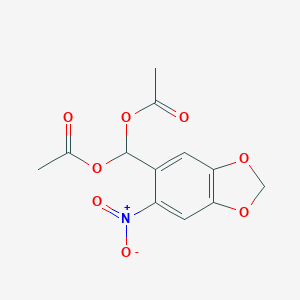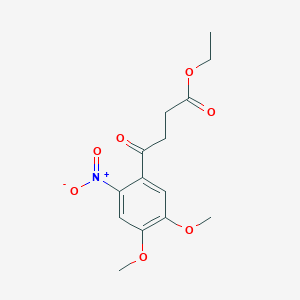![molecular formula C17H18N2O3 B289274 N-ethyl-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B289274.png)
N-ethyl-2-[(4-methoxybenzoyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-2-[(4-methoxybenzoyl)amino]benzamide, also known as EMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMB belongs to the class of benzamides and is a potent inhibitor of mycobacterial growth.
作用機序
The mechanism of action of N-ethyl-2-[(4-methoxybenzoyl)amino]benzamide involves the inhibition of the arylamine N-acetyltransferase enzyme, which is essential for the biosynthesis of mycolic acids in mycobacteria. Mycolic acids are an essential component of the mycobacterial cell wall, and their inhibition leads to the disruption of the cell wall and subsequent death of the bacteria.
Biochemical and Physiological Effects:
N-ethyl-2-[(4-methoxybenzoyl)amino]benzamide has been shown to have minimal toxicity and is well-tolerated by animals and humans. It has been found to have a low binding affinity for human proteins, indicating that it has a high selectivity for mycobacterial targets. N-ethyl-2-[(4-methoxybenzoyl)amino]benzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
N-ethyl-2-[(4-methoxybenzoyl)amino]benzamide has several advantages for use in lab experiments. It is a potent inhibitor of mycobacterial growth, making it an ideal compound for studying the mechanism of action of antitubercular drugs. N-ethyl-2-[(4-methoxybenzoyl)amino]benzamide is also relatively inexpensive and easy to synthesize, making it accessible to researchers. However, N-ethyl-2-[(4-methoxybenzoyl)amino]benzamide has some limitations, including its low solubility in water and its potential to interact with other compounds, which can affect its bioavailability and efficacy.
将来の方向性
There are several potential future directions for research on N-ethyl-2-[(4-methoxybenzoyl)amino]benzamide. One area of interest is the optimization of N-ethyl-2-[(4-methoxybenzoyl)amino]benzamide's pharmacokinetic profile to improve its efficacy in vivo. Another area of interest is the development of N-ethyl-2-[(4-methoxybenzoyl)amino]benzamide analogs with improved potency and selectivity for mycobacterial targets. Additionally, N-ethyl-2-[(4-methoxybenzoyl)amino]benzamide's potential use in combination therapy with other antitubercular drugs is an area of ongoing research. Finally, the potential use of N-ethyl-2-[(4-methoxybenzoyl)amino]benzamide in the treatment of other bacterial infections and cancer is an area that warrants further investigation.
Conclusion:
In conclusion, N-ethyl-2-[(4-methoxybenzoyl)amino]benzamide is a promising compound with potential therapeutic applications in the treatment of tuberculosis and other bacterial infections and cancer. Its mechanism of action, favorable pharmacokinetic profile, and low toxicity make it an ideal compound for scientific research. Ongoing research on N-ethyl-2-[(4-methoxybenzoyl)amino]benzamide's pharmacokinetic optimization, analog development, and combination therapy has the potential to yield significant advances in the treatment of these diseases.
合成法
N-ethyl-2-[(4-methoxybenzoyl)amino]benzamide can be synthesized through a multistep process that involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The resulting compound is then reacted with N-ethyl-2-aminobenzamide in the presence of a base to form N-ethyl-2-[(4-methoxybenzoyl)amino]benzamide.
科学的研究の応用
N-ethyl-2-[(4-methoxybenzoyl)amino]benzamide has been extensively studied for its potential therapeutic applications in the treatment of tuberculosis. It has shown promising results in inhibiting the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. N-ethyl-2-[(4-methoxybenzoyl)amino]benzamide has also been studied for its potential use in the treatment of other bacterial infections and cancer.
特性
分子式 |
C17H18N2O3 |
|---|---|
分子量 |
298.34 g/mol |
IUPAC名 |
N-ethyl-2-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C17H18N2O3/c1-3-18-17(21)14-6-4-5-7-15(14)19-16(20)12-8-10-13(22-2)11-9-12/h4-11H,3H2,1-2H3,(H,18,21)(H,19,20) |
InChIキー |
NGICWQWFOQOAIF-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC |
正規SMILES |
CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![{6-[(Acetyloxy)methyl]-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B289197.png)
![6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinoline](/img/structure/B289200.png)


![2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289210.png)
![2-(3-methoxyphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289211.png)
![5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289213.png)

![N-(1-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289216.png)